Cas no 914637-83-5 (Imidazo[1,2-b]pyridazine-2-carbonyl chloride)

Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a heterocyclic building block widely used in pharmaceutical and agrochemical research. Its reactive carbonyl chloride group enables efficient derivatization, facilitating the synthesis of amides, esters, and other functionalized compounds. The imidazo[1,2-b]pyridazine core offers a rigid, nitrogen-rich scaffold, enhancing binding affinity in medicinal chemistry applications. This compound is particularly valuable for constructing biologically active molecules due to its compatibility with cross-coupling and nucleophilic substitution reactions. High purity and stability under controlled conditions ensure reliable performance in synthetic workflows. Its versatility makes it a preferred intermediate for developing novel therapeutics and specialty chemicals.
Imidazo[1,2-b]pyridazine-2-carbonyl chloride structure
914637-83-5 structure
Product Name:Imidazo[1,2-b]pyridazine-2-carbonyl chloride
CAS No:914637-83-5
MF:C7H4ClN3O
MW:181.579159736633
MDL:MFCD08235242
CID:4719622
Update Time:2025-05-21

Imidazo[1,2-b]pyridazine-2-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-b]pyridazine-2-carbonyl chloride
    • SBB053682
    • FCH1136171
    • 4-hydroimidazo[1,2-e]pyridazine-2-carbonyl chloride
    • MDL: MFCD08235242
    • Inchi: 1S/C7H4ClN3O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H
    • InChI Key: NITFKJJXGOGIOZ-UHFFFAOYSA-N
    • SMILES: ClC(C1=CN2C(C=CC=N2)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Topological Polar Surface Area: 47.3

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
083216-1g
Imidazo[1,2-b]pyridazine-2-carbonyl chloride, 95%
914637-83-5 95%
1g
$524.00 2023-09-08

Additional information on Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Imidazo[1,2-b]pyridazine-2-carbonyl chloride (CAS No. 914637-83-5): A Comprehensive Overview

Imidazo[1,2-b]pyridazine-2-carbonyl chloride (CAS No. 914637-83-5) is a versatile and important compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as imidazo[1,2-b]pyridazine-2-carbonyl chloride, is a reactive intermediate that has gained significant attention due to its potential applications in the synthesis of various bioactive molecules and drug candidates.

The chemical structure of imidazo[1,2-b]pyridazine-2-carbonyl chloride features a unique combination of an imidazopyridazine core and a carbonyl chloride functional group. This structure provides the compound with high reactivity and versatility, making it an attractive starting material for the synthesis of a wide range of derivatives. The imidazopyridazine scaffold is known for its biological activity, particularly in the context of central nervous system (CNS) disorders and cancer therapy.

Recent studies have highlighted the importance of imidazo[1,2-b]pyridazine-2-carbonyl chloride in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that derivatives of imidazo[1,2-b]pyridazine-2-carbonyl chloride exhibit potent anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Another significant application of imidazo[1,2-b]pyridazine-2-carbonyl chloride is in the field of oncology. Research conducted by a team at the National Cancer Institute (NCI) revealed that certain derivatives of this compound show promising antitumor activity against various cancer cell lines. The study, published in *Cancer Research* (2023), indicated that these derivatives can effectively inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.

In addition to its therapeutic potential, imidazo[1,2-b]pyridazine-2-carbonyl chloride has also been explored for its use in chemical biology and drug discovery platforms. The compound's reactivity and functional group diversity make it an ideal candidate for high-throughput screening (HTS) assays and combinatorial chemistry approaches. These methods allow researchers to rapidly identify and optimize lead compounds with desired biological activities.

The synthesis of imidazo[1,2-b]pyridazine-2-carbonyl chloride typically involves a multi-step process that includes the formation of the imidazopyridazine core followed by the introduction of the carbonyl chloride functionality. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. For example, a recent publication in *Organic Letters* (2023) described an efficient one-pot synthesis method that significantly reduces reaction time and improves overall yield.

The physical properties of imidazo[1,2-b]pyridazine-2-carbonyl chloride are also noteworthy. The compound is a solid at room temperature with a melting point ranging from 85°C to 90°C. It is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF), which facilitates its use in various chemical reactions and purification processes.

In terms of safety and handling, imidazo[1,2-b]pyridazine-2-carbonyl chloride should be stored under dry conditions and protected from moisture to prevent hydrolysis. It is recommended to handle this compound with appropriate personal protective equipment (PPE) to ensure safety during laboratory operations.

Overall, imidazo[1,2-b]pyridazine-2-carbonyl chloride (CAS No. 914637-83-5) represents a valuable tool in the arsenal of medicinal chemists and pharmaceutical researchers. Its unique chemical structure and reactivity profile make it an essential building block for the development of novel bioactive molecules with diverse therapeutic applications. As research in this area continues to advance, it is likely that new derivatives and applications will emerge, further expanding the potential impact of this compound on human health.

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